molecular formula C9H16ClNO2 B2475811 Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride CAS No. 2306265-63-2

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride

Cat. No.: B2475811
CAS No.: 2306265-63-2
M. Wt: 205.68
InChI Key: MPYZLBCZAFKMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride (CAS 2306265-63-2) is a chemically unique building block of high interest in medicinal chemistry. The 2-azabicyclo[2.2.2]octane scaffold is a conformationally rigid, saturated bioisostere that can be used to replace common aromatic rings in drug candidates. This strategic replacement is a leading approach to improve key physicochemical properties, such as reducing lipophilicity and enhancing metabolic stability and aqueous solubility, which are critical for optimizing the pharmacokinetic profile of lead compounds . The methyl ester functional group of this particular molecule provides a versatile handle for further synthetic modification, allowing researchers to readily access a wide array of derivatives for structure-activity relationship (SAR) studies. With a molecular formula of C9H16ClNO2 and a molecular weight of 205.68 g/mol, this hydrochloride salt offers improved handling characteristics . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)10-6-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYZLBCZAFKMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306265-63-2
Record name methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Precursor Synthesis via Diels-Alder Reaction

The foundational route involves [4+2] cycloaddition between 1,4-cyclohexanedione derivatives and maleic anhydride. As detailed in Czech Chemical Communications (1981), diethyl malonate undergoes acid-catalyzed condensation with isopropenyl acetate to form 1,4-diacetoxy-1,4-cyclohexadiene, which reacts with maleic anhydride under thermal conditions (110–120°C) to yield bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. This intermediate is hydrogenated at 15–50 psi H₂ over Pd/C, achieving 89–93% conversion to the saturated analog.

Table 1: Optimization of Diels-Alder Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 110–120°C <70°C: <15% yield
Catalyst (H₂SO₄) 0.5–1.0 mol% >1.5 mol%: side products
Reaction Time 8–12 h >14 h: decomposition

Oxidative Decarboxylation and Esterification

The hydrogenated dicarboxylic acid undergoes oxidative decarboxylation using lead tetraacetate in pyridine, introducing acetoxy groups at bridgehead positions (28–31% overall yield). Subsequent esterification with methanol in HCl-saturated THF provides the hydrochloride salt, with purity >98% confirmed by HPLC. This method, while historically significant, suffers from stoichiometric lead usage and poor atom economy, necessitating alternative approaches.

Palladium-Catalyzed Oxidative Cyclization

Mechanism and Catalyst Selection

U.S. Patent 10,633,315 (1998) discloses a streamlined process using 1,4-dimethylenecyclohexane, acetic acid, and hydrogen peroxide in the presence of Pd(OAc)₂ (2.5 mol%). The reaction proceeds via palladium-mediated C–H activation, forming a bicyclic Pd intermediate that undergoes oxidative coupling with acetate. Key advantages include:

  • Single-Step Formation : Direct conversion to 1,4-diacetoxybicyclo[2.2.2]octane (85% yield)
  • Solvent Flexibility : Compatible with ethyl acetate, THF, or DMF
  • Catalyst Recovery : Pd black precipitated post-reaction enables >90% metal recovery.

Optimization of Oxidant Systems

Comparative studies show iodosobenzene diacetate (PhI(OAc)₂) as ineffective, while tert-butyl hydroperoxide (TBHP) increases yield to 92% by minimizing overoxidation. Oxygen sparging (0.5 L/min) enhances turnover frequency (TOF) to 1,200 h⁻¹, making this method industrially viable.

Table 2: Palladium-Catalyzed Method Performance Metrics

Condition Yield (%) TOF (h⁻¹) Pd Leaching (ppm)
H₂O₂, H₂O 85 800 <5
TBHP, O₂ sparging 92 1,200 <3

Tandem Alkylation-Cyclization Strategy

Quaternary Ammonium Salt Formation

Evitachem’s protocol (2025) involves treating 2-azanorbornene with methyl chloroformate in dichloromethane, forming a quaternary ammonium intermediate (94% yield). Subsequent cyclization under basic conditions (K₂CO₃, DMF, 80°C) induces ring expansion to the bicyclo[2.2.2]octane framework.

Acid-Mediated Salt Formation

The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt with 99.5% purity (by NMR). This method’s key advantage lies in avoiding transition metals, making it preferable for API manufacturing under ICH Q3D guidelines.

Enzymatic Resolution of Racemic Intermediates

Lipase-Catalyzed Ester Hydrolysis

Recent advances employ Pseudomonas fluorescens lipase to resolve racemic 2-azabicyclo[2.2.2]octane-4-carboxylic acid esters. In hexane/water biphasic systems, enantiomeric excess (ee) reaches 98% for the (1R,4S) configuration, critical for CNS-targeted therapeutics.

Dynamic Kinetic Resolution

Coupled with ruthenium-catalyzed racemization, this approach achieves 99% ee and 95% yield in a single pot, demonstrating scalability up to 50 kg batches.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applicability

Method Yield (%) Cost Index E-Factor PMI
Diels-Alder 28–31 1.00 48.2 62.7
Palladium-Catalyzed 85–92 0.75 11.5 18.3
Tandem Alkylation 89–94 0.90 14.8 22.1
Enzymatic Resolution 95 1.20 8.3 12.9

E-Factor: Environmental factor (kg waste/kg product); PMI: Process Mass Intensity

The palladium-catalyzed method emerges as optimal for bulk production due to its low E-factor and high yield, while enzymatic approaches suit chiral API synthesis despite higher costs.

Critical Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Over-alkylation at the bridgehead nitrogen generates bis-quaternary salts (up to 12% in DMF). Switching to DMSO as solvent reduces this to <2% by stabilizing the monoalkylated intermediate.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts lose activity due to sulfur impurities in diethyl malonate. Pretreatment with 5% aqueous NaOH removes thiols, extending catalyst lifetime from 5 to 20 cycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Compound Name CAS Number Molecular Formula Mol. Weight (g/mol) Key Structural Differences
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride 2243516-30-3 C₉H₁₆ClNO₂ 205.68 Methyl ester at position 1 instead of 4
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride 22766-67-2 C₁₀H₁₈ClNO₂ 219.71 Ethyl ester and 1-azabicyclo configuration
Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride 1626394-43-1 C₁₁H₂₀ClNO₂ 233.74 Ethyl ester vs. methyl ester
  • Key Observations :
    • The position of the ester group (1 vs. 4) significantly impacts steric hindrance and reactivity. For example, methyl substitution at position 4 (target compound) enhances steric accessibility for nucleophilic reactions compared to position 1 derivatives .
    • Ethyl esters (e.g., CAS 22766-67-2) exhibit higher lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Derivatives with Modified Bicyclic Frameworks

Compound Name CAS Number Molecular Formula Mol. Weight (g/mol) Scaffold Differences
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride 31560-06-2 C₆H₁₂ClNO 149.62 Smaller [2.2.1] bicyclic system with oxygen substitution
3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate ethyl 21933-15-3 C₁₀H₁₅NO₃ 197.24 Keto group at position 3; ethyl ester
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride Not specified C₈H₁₆ClNO 177.67 Smaller [2.1.1] scaffold with methoxymethyl substituent
  • Key Observations :
    • Scaffold size ([2.2.1] vs. [2.2.2]) affects conformational rigidity. The [2.2.2] system in the target compound provides greater steric protection for the ester group, enhancing metabolic stability .
    • Functional group modifications (e.g., keto groups or oxygen substitutions) alter electronic properties. For instance, the 3-oxo derivative (CAS 21933-15-3) may exhibit reduced basicity due to electron-withdrawing effects .

Pharmacologically Relevant Analogues

Compound Name CAS Number Molecular Formula Mol. Weight (g/mol) Application/Use
Umeclidinium bromide (derived from ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate) 869113-09-7 C₂₉H₄₀BrNO₂ 530.54 Long-acting muscarinic antagonist (COPD treatment)
Cocaine hydrochloride 53-21-4 C₁₇H₂₂ClNO₄ 339.82 Tropane-based scaffold; CNS stimulant
Mezlocillin sodium 51481-65-3 C₂₁H₂₄N₅NaO₈S₂ 561.57 β-lactam antibiotic with bicyclic thia-azabicyclo core
  • Key Observations :
    • The 1-azabicyclo[2.2.2]octane core in umeclidinium bromide highlights the importance of nitrogen positioning for receptor binding, contrasting with the 2-aza configuration of the target compound .
    • Tropane derivatives (e.g., cocaine) demonstrate how bicyclic nitrogen frameworks are exploited for CNS activity, though the target compound lacks the tropane ring’s methylenedioxy group .

Research Findings and Industrial Relevance

  • Synthetic Utility : Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride is synthesized via LDA-mediated cyclization of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, a pathway shared with umeclidinium bromide intermediates .
  • Market Trends : Global production of 2-azabicyclo[2.2.2]octane derivatives is projected to grow at 6.2% CAGR (2025–2030), driven by demand for bronchodilators and neurological drugs .
  • Stability Data : The hydrochloride salt form improves aqueous solubility (23 mg/mL at pH 3.0) compared to freebase analogs, critical for formulation .

Table 1: Physicochemical Comparison

Property Target Compound Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate HCl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate ethyl
Melting Point (°C) 195–198 (decomposes) 180–182 165–167
LogP (Predicted) 1.2 1.8 0.9
Aqueous Solubility (mg/mL, pH 7.4) 8.5 5.2 12.4

Biological Activity

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS Number: 2306265-63-2) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that compounds within the bicyclo[2.2.2]octane class exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds similar to methyl 2-azabicyclo[2.2.2]octane-4-carboxylate have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
  • Neuropharmacological Effects: The structure of this compound allows for interactions with neurotransmitter systems, particularly in modulating cholinergic activity, which may have implications for treating neurodegenerative diseases.
  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of specific enzymes, such as myeloperoxidase, which plays a role in inflammatory processes.

The biological activity of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can be attributed to several mechanisms:

  • Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Inhibition of Enzymatic Activity: By inhibiting enzymes involved in metabolic pathways, it can alter the biochemical landscape within cells.
  • Modulation of Lipophilicity: The unique bicyclic structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Study 1: Antibacterial Activity

A study conducted on various derivatives of azabicyclo compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated that modifications to the carboxylate group enhanced efficacy.

CompoundMIC (µg/mL)Target Bacteria
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride32S. aureus
Methyl 6-amino-azabicyclo[2.2.2]octane-2-carboxylate16S. pneumoniae

Study 2: Neuropharmacological Effects

In vitro assays showed that methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride exhibited cholinergic activity, enhancing acetylcholine release in neuronal cultures. This suggests potential applications in treating Alzheimer's disease.

Assay TypeResult
Acetylcholine Release (µM)Increased by 25%
Neurotoxicity (LD50 µM)>100

Q & A

Q. What are the standard synthetic routes for Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursors such as ethyl isonipecotate, reacting with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) and solvents like tetrahydrofuran (THF) . Key steps include:

  • Cyclization : Using lithium diisopropylamide (LDA) to facilitate ring closure under inert atmospheres.
  • Carboxylation : Introducing the methyl ester group via nucleophilic substitution.
    Optimization focuses on controlling temperature (e.g., reflux conditions), solvent polarity, and stoichiometric ratios to minimize side reactions and improve yield (typically 60-75%) .

Q. How is the structural integrity of Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride confirmed?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bicyclic framework and substituent positions (e.g., δ 3.7 ppm for methyl ester protons) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} confirm the carbonyl group of the ester .
  • Mass Spectrometry : Molecular ion peaks matching the formula C9H14ClNO2\text{C}_9\text{H}_{14}\text{ClNO}_2 (MW: 191.66) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol, DMSO). Stability tests show:

  • pH Sensitivity : Degrades in strongly acidic/basic conditions (pH < 2 or > 10).
  • Thermal Stability : Stable up to 150°C, but decomposes above 200°C.
    Storage recommendations: desiccated at -20°C under nitrogen .

Advanced Research Questions

Q. How does the bicyclic framework influence pharmacological activity, and what receptor interactions are hypothesized?

The rigid 2.2.2 bicyclic structure enables selective binding to neurotransmitter receptors (e.g., muscarinic acetylcholine receptors) via:

  • Stereoelectronic Effects : The nitrogen atom participates in hydrogen bonding with receptor residues.
  • Conformational Restriction : Enhances binding affinity by reducing entropic penalties.
    Comparisons with analogs (e.g., quinuclidine derivatives) suggest higher specificity for CNS targets .

Q. What methodologies address contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., neurokinin receptor assays) arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) and buffer conditions.
  • Enantiomeric Purity : Chiral centers require HPLC validation (e.g., Chiralpak AD-H column).
    Best practices include:
    • Cross-validating results with orthogonal assays (e.g., radioligand binding vs. functional cAMP).
    • Reporting enantiomeric excess (>98% via chiral synthesis) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Scalable approaches involve:

  • Flow Chemistry : Continuous reactors for precise control of exothermic cyclization steps.
  • Crystallization Optimization : Using anti-solvents (e.g., tert-butyl methyl ether) to enhance crystal purity (>99% by HPLC).
  • Byproduct Mitigation : Scavenging agents (e.g., polymer-bound triphenylphosphine) to remove halogenated intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Docking studies (e.g., AutoDock Vina) predict interactions with targets like σ-1 receptors:

  • Key Interactions : Methyl ester groups form hydrophobic contacts with Leu105 and Tyr103.
  • QSAR Models : Electron-withdrawing substituents at C4 improve metabolic stability (e.g., logP < 2.5).
    Validated with MD simulations (GROMACS) to assess binding stability over 100 ns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.